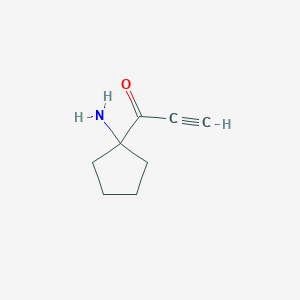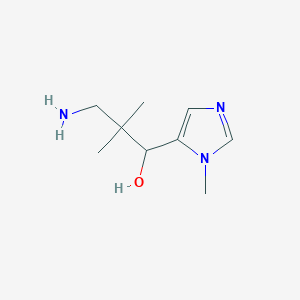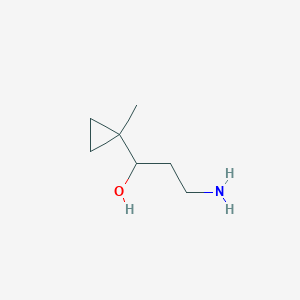
3-Amino-1-(1-methylcyclopropyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(1-methylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C7H15NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is notable for its unique structure, which includes a cyclopropyl ring, making it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methylcyclopropyl)propan-1-ol typically involves the reaction of 3-bromopropan-1-ol with cyclopropanamine. This reaction is carried out under controlled conditions, often at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:
[ \text{3-Bromopropan-1-ol} + \text{Cyclopropanamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(1-methylcyclopropyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(1-methylcyclopropyl)propan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-1-(1-methylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The cyclopropyl ring may also contribute to the compound’s unique activity by influencing its three-dimensional structure and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropan-1-ol: A simpler analog without the cyclopropyl ring, used in similar applications but with different reactivity and properties.
3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol: A closely related compound with an additional methyl group, which may alter its chemical and biological properties.
Uniqueness
3-Amino-1-(1-methylcyclopropyl)propan-1-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
3-amino-1-(1-methylcyclopropyl)propan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-7(3-4-7)6(9)2-5-8/h6,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
ZDQCTIIHJYNJJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




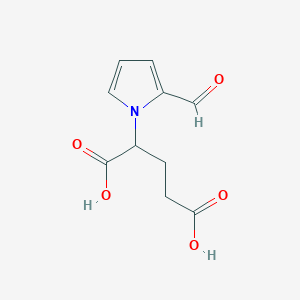
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)

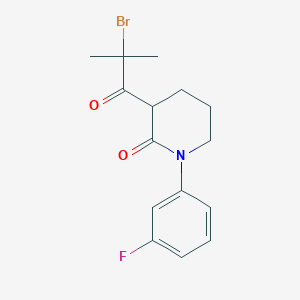


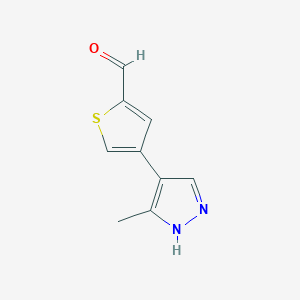
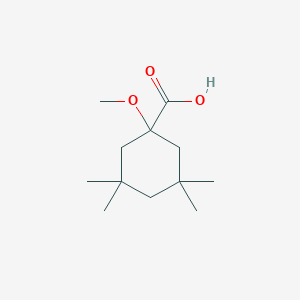
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
![1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13173920.png)
